molecular formula C16H19N3O2S2 B2368246 N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-51-1

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2368246
CAS No.: 864917-51-1
M. Wt: 349.47
InChI Key: ULOLMROHSJYSOL-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
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Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article synthesizes available research findings on its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O2S, with a molecular weight of 383.5 g/mol. Its structure features a tetrahydrofuran moiety linked to a thiadiazole derivative through an acetamide bond.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various human cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazole) SK-MEL-2 (skin cancer)4.27
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide MDA (breast cancer)9
N-(5-(benzylthio)-1,3,4-thiadiazole) PC3 (prostate cancer)22.19

The compound's activity is often measured using the MTT assay to determine cell viability and cytotoxicity.

The mechanisms by which thiadiazole derivatives exert their anticancer effects include:

  • Inhibition of Kinases : Some compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as ERK1/2 pathways .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis .
  • Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. The presence and position of substituents on the thiadiazole ring significantly influence their anticancer potency:

  • Substituent Variability : Variations in the p-tolyl group or modifications on the thiadiazole ring can enhance or diminish cytotoxic activity. For example, replacing chlorine with fluorine has been associated with increased activity against lung carcinoma cells .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Alam et al. (2011) : Investigated a series of thiadiazoles and found that modifications on the phenyl ring greatly affected their cytotoxicity against multiple cancer cell lines .
  • Hosseinzadeh Leila et al. (2013) : Reported on new derivatives with trifluoromethyl substituents that exhibited potent activity against prostate and breast cancer cell lines .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-11-4-6-12(7-5-11)15-18-16(23-19-15)22-10-14(20)17-9-13-3-2-8-21-13/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOLMROHSJYSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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